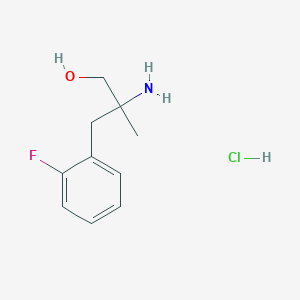
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Vue d'ensemble
Description
The compound “2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride” is a derivative of phenylalanine, which is an essential amino acid. The presence of a fluorophenyl group and a hydrochloride group suggests that it might have unique properties compared to the parent compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atom into the phenyl ring, possibly through electrophilic aromatic substitution . The amino and hydroxyl groups might be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring with a fluorine atom at the 2-position, a 2-methylpropan-1-ol group at the 3-position, and an amino group at the 2-position of the propanol .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The presence of the amino group could allow for reactions such as acylation or alkylation. The hydroxyl group could potentially undergo reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the fluorine atom could increase the compound’s stability and electronegativity .Applications De Recherche Scientifique
Chemical Properties and Solution Behavior
The chemical behavior of compounds similar to 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride has been extensively studied. For instance, the kinematic viscosities of aqueous solutions of 2-amino-2-methylpropan-1-ol hydrochloride (AMP-HCl) and its derivatives were measured across a range of temperatures and concentrations. This study provides valuable data for understanding the physicochemical properties of such compounds in solution, which is critical for various applications in the chemical and pharmaceutical industries (Chenlo et al., 2002).
Antitumor Activity
Compounds structurally related to this compound have been synthesized and tested for their biological properties, particularly antitumor activity. For example, tertiary aminoalkanol hydrochlorides were synthesized, and their structures confirmed through spectral analysis. The compounds demonstrated varying levels of antitumor activity, showcasing the potential of similar compounds in cancer treatment and drug development (Isakhanyan et al., 2016).
Biofuel Production
In the realm of biofuel production, research has been conducted on the anaerobic production of 2-methylpropan-1-ol (isobutanol), a compound related to this compound. This research highlights the potential of engineered enzymes and pathways to optimize biofuel production, addressing the critical need for alternative energy sources (Bastian et al., 2011).
Enzyme Inhibition
The inhibitory effects of compounds similar to this compound on enzymes such as adenosine deaminase have been documented. This property is significant for therapeutic applications, especially considering the role of enzymes in various biochemical pathways. The research also explored the structure-activity relationship, contributing to a better understanding of how structural changes in compounds affect their biological activity (Gasparyan et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-(2-fluorophenyl)-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-4-2-3-5-9(8)11;/h2-5,13H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTJYBMUJSVZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



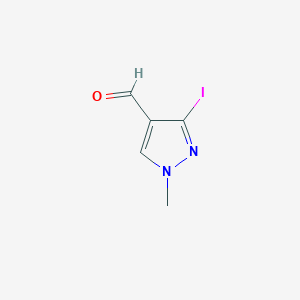
![tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate](/img/structure/B1383654.png)

![tert-butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1383657.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)
![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383660.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)

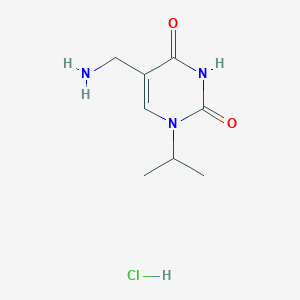
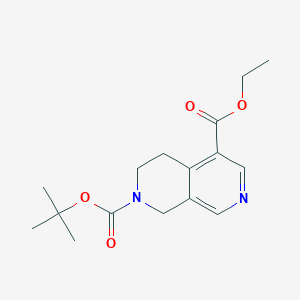
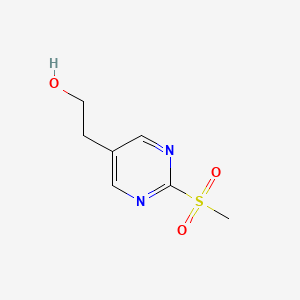
![3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1383670.png)
